molecular formula C3H8N2OS B3386606 2-(Methylsulfanyl)acetohydrazide CAS No. 74085-88-4

2-(Methylsulfanyl)acetohydrazide

Cat. No.: B3386606
CAS No.: 74085-88-4
M. Wt: 120.18 g/mol
InChI Key: MUTXMAOCENBWSX-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)acetohydrazide is an organic compound with the molecular formula C3H8N2OS and a molecular weight of 120.17 g/mol . It is characterized by the presence of a methylsulfanyl group attached to an acetohydrazide moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)acetohydrazide typically involves the reaction of methylthioacetic acid with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

CH3SCH2COOH+NH2NH2CH3SCH2CONHNH2+H2O\text{CH}_3\text{SCH}_2\text{COOH} + \text{NH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{SCH}_2\text{CONHNH}_2 + \text{H}_2\text{O} CH3​SCH2​COOH+NH2​NH2​→CH3​SCH2​CONHNH2​+H2​O

The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylsulfanyl)acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)acetohydrazide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to alterations in their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)acetohydrazide
  • 2-(Ethylsulfanyl)acetohydrazide
  • 2-(Methylsulfanyl)propionohydrazide

Uniqueness

2-(Methylsulfanyl)acetohydrazide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-methylsulfanylacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2OS/c1-7-2-3(6)5-4/h2,4H2,1H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTXMAOCENBWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Methylsulfanyl)acetohydrazide
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2-(Methylsulfanyl)acetohydrazide
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Reactant of Route 6
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